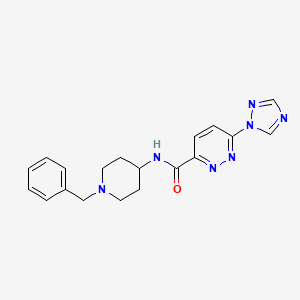
N-(1-benzylpiperidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzylpiperidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H21N7O and its molecular weight is 363.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-benzylpiperidin-4-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a benzylpiperidine moiety linked to a pyridazine ring with a triazole substituent. The synthesis typically involves multi-step organic reactions that may include nucleophilic substitutions and coupling reactions under controlled conditions. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Receptor Interaction : The compound is known to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.
- Enzyme Inhibition : It exhibits inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission regulation.
3.1 Anticholinergic Activity
Research indicates that derivatives of this compound show significant AChE inhibition. For instance, compounds structurally related to this compound demonstrated up to 87% inhibition compared to donepezil in vitro studies .
3.2 Anticancer Properties
Studies have reported moderate to good cytotoxicity against various human cancer cell lines including:
The compound's ability to induce apoptosis in cancer cells has also been noted, with specific studies indicating cell cycle arrest at the G2/M phase .
Case Study 1: Acetylcholinesterase Inhibition
A study focused on the synthesis and evaluation of N-(1-benzylpiperidin-4-yl)quinazolin derivatives found that specific compounds exhibited significant AChE inhibition comparable to established drugs like donepezil. This suggests potential therapeutic applications in Alzheimer's disease management .
Case Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of various derivatives on human cancer cell lines. Results indicated that certain modifications in the chemical structure could enhance cytotoxicity and selectivity towards tumor cells, making them promising candidates for further development as anticancer agents .
5. Conclusion
This compound shows considerable promise in pharmacological research due to its diverse biological activities, particularly as an AChE inhibitor and potential anticancer agent. Continued investigation into its mechanisms and effects will be crucial for developing effective therapeutic applications.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(17-6-7-18(24-23-17)26-14-20-13-21-26)22-16-8-10-25(11-9-16)12-15-4-2-1-3-5-15/h1-7,13-14,16H,8-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHLHXQPXJPRCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NN=C(C=C2)N3C=NC=N3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














